molecular formula C15H18O3 B15140417 (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one

Cat. No.: B15140417
M. Wt: 246.30 g/mol
InChI Key: URLFHFQLZGCPQX-ZLDQFNNOSA-N
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Description

The compound (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one, also known as lindenenol, is a naturally occurring sesquiterpene lactone. It is primarily found in the essential oils of certain plants, such as those belonging to the Lindera genus. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene and a furan ring, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one typically involves the extraction from natural sources, such as the essential oils of Lindera plants. The extraction process includes steam distillation followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. when required, it can be synthesized through a series of organic reactions starting from simpler precursors. The process involves cyclization reactions to form the cyclopropane and indene rings, followed by functional group modifications to introduce the hydroxy and methylene groups .

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

    Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and modulates immune cell function.

    Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R,7R,9S,10R,12S)-2-hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one

InChI

InChI=1S/C15H18O3/c1-6-8-4-9(8)15(3)5-10-11(13(16)12(6)15)7(2)14(17)18-10/h8-10,12-13,16H,1,4-5H2,2-3H3/t8-,9-,10-,12-,13+,15+/m1/s1

InChI Key

URLFHFQLZGCPQX-ZLDQFNNOSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@]3([C@@H]4C[C@@H]4C(=C)[C@@H]3[C@H]2O)C)OC1=O

Canonical SMILES

CC1=C2C(CC3(C4CC4C(=C)C3C2O)C)OC1=O

Origin of Product

United States

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